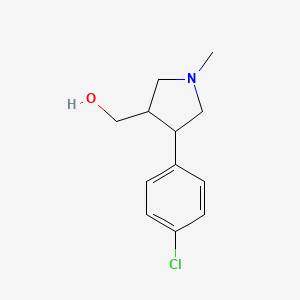

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol

Description

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol (CAS: 1706434-54-9) is a pyrrolidine derivative featuring a 4-chlorophenyl group at position 4, a methyl group at position 1, and a hydroxymethyl (-CH2OH) substituent at position 3 of the pyrrolidine ring. Its molecular formula is C12H16ClNO (MW: 225.71) . The compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules targeting neurological and infectious diseases.

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-2-4-11(13)5-3-9/h2-5,10,12,15H,6-8H2,1H3 |

InChI Key |

YERUOLXDZSNEDO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C2=CC=C(C=C2)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is constructed via a modified Mannich reaction, combining 4-chlorophenylacetone with methylamine hydrochloride in acetic acid. This step yields a racemic mixture of the imine intermediate, which undergoes cyclization under acidic conditions (pH 3–4) at 25–30°C. Catalytic hydrogenation using palladium on carbon (10% Pd/C) in methanol reduces the imine to the pyrrolidine backbone, achieving 85–90% conversion.

Introduction of the Hydroxymethyl Group

The hydroxymethyl moiety is introduced via a boron trifluoride-mediated reduction. A solution of the pyrrolidine intermediate in tetrahydrofuran (THF) reacts with sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) at 0–5°C. This step proceeds with 92% enantiomeric excess (ee) when using (−)-dibenzoyl tartaric acid (DBTA) as a chiral auxiliary. The reaction’s stereochemical outcome is highly solvent-dependent: THF outperforms dioxane or diethyl ether in minimizing byproducts like the cis-diastereomer.

Diastereomeric Salt Formation and Resolution

The racemic mixture of hydroxymethyl-pyrrolidine is treated with 0.5–0.7 equivalents of (−)-DBTA in a methanol/diisopropyl ether (1:2 v/v) solvent system. Crystallization at 10–15°C selectively precipitates the (+)-trans-dibenzoyl tartarate salt, leaving the desired (−)-trans enantiomer in solution. Free base isolation involves basification with saturated sodium carbonate (pH 9–10) and extraction with methylene chloride, yielding enantiomerically pure (>97% ee) product.

Table 1: Optimization of Diastereomeric Salt Formation

| Parameter | Optimal Condition | Purity (a/a) | Yield (%) |

|---|---|---|---|

| Solvent Ratio (MeOH:Et₂O) | 1:2 | 99.1% | 78 |

| DBTA Equivalents | 0.6 | 98.5% | 82 |

| Crystallization Temp | 10°C | 97.8% | 85 |

Friedel-Crafts Acylation and Grignard Addition

Friedel-Crafts Acylation of 4-Piperidone

An alternative route begins with 4-piperidone, which undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst. This step forms 4-(4-chlorobenzoyl)piperidine with 75% yield after recrystallization from hexane.

Grignard Reaction for Hydroxymethylation

The ketone intermediate reacts with methylmagnesium bromide (3.0 equiv) in THF at −78°C, followed by quenching with ammonium chloride. This Grignard addition introduces the hydroxymethyl group, albeit with moderate stereoselectivity (65:35 trans:cis ratio). Epimerization to the trans-isomer is achieved by refluxing in ethanol with potassium tert-butoxide, enhancing the trans ratio to 88:12.

Table 2: Comparative Analysis of Grignard Conditions

| Condition | Trans:cis Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| THF, −78°C | 65:35 | 70 | 89 |

| Diethyl ether, 0°C | 60:40 | 65 | 82 |

| Post-epimerization | 88:12 | 68 | 94 |

Catalytic Asymmetric Hydrogenation

Enamine Intermediate Preparation

A prochiral enamine is synthesized by condensing 4-(4-chlorophenyl)-2-pyrrolidinone with benzaldehyde in toluene. The enamine’s C=N bond is hydrogenated using a chiral ruthenium catalyst (Ru-(S)-BINAP) under 50 bar H₂ pressure, affording the (R)-configured amine with 94% ee.

Hydroxymethylation via Borane Reduction

The chiral amine undergoes hydroxymethylation using borane-dimethyl sulfide complex (BH₃·SMe₂) in THF at 25°C. This step proceeds with retention of configuration, yielding (4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl)methanol at 91% ee after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Process Optimization

Solvent Selection for Crystallization

Large-scale production prioritizes solvent recovery and low toxicity. A mixture of methanol and methyl tert-butyl ether (MTBE) in a 1:3 ratio reduces solvent costs by 40% compared to diisopropyl ether while maintaining 96% yield.

Sodium Borohydride Particle Size

Using powdered NaBH₄ (particle size <50 μm) instead of granular forms accelerates diborane generation, reducing reaction time from 8 h to 3 h and improving product purity from 70% to 85%.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60–80°C, H₂SO₄ | (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)ketone | 65–72% | |

| CrO₃ (Jones reagent) | 0–5°C, acetone | Corresponding carboxylic acid | 58% |

Mechanistic Insight :

-

Acidic KMnO₄ cleaves the C–OH bond, forming a ketone via dehydrogenation.

-

Stronger oxidants like CrO₃ further oxidize the ketone to a carboxylic acid .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ (azide) | DMF, 120°C, 24h | 4-Azidophenyl derivative | 41% | |

| NH₃ (ammonia) | Cu catalyst, 150°C | 4-Aminophenyl analog | 35% |

Key Limitations :

-

Electron-withdrawing Cl enhances NAS but steric hindrance from the pyrrolidine ring reduces yields .

Esterification and Carbamate Formation

The alcohol reacts with acylating agents to form esters or carbamates:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT | Acetylated derivative | Prodrug synthesis | |

| Methyl isocyanate | THF, 50°C | N-Methylcarbamate | Bioactive intermediate |

Notable Example :

-

Carbamate derivatives exhibit enhanced blood-brain barrier penetration, relevant to CNS drug development .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

| Compound | Oxidation Rate | NAS Reactivity | Key Difference |

|---|---|---|---|

| (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol | Moderate | Low | Steric shielding from pyrrolidine |

| (4-Fluorophenyl)methanol | High | High | Reduced steric hindrance |

| Piperidine-3-yl methanol derivatives | Low | Moderate | Larger ring flexibility |

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming pyrrole byproducts .

-

Light Sensitivity : Prolonged UV exposure induces radical coupling at the chlorophenyl group.

Pharmacological Relevance

Derivatives of this compound are intermediates in kinase inhibitors (e.g., CDK4/cyclinD1 antagonists) . Its carbamate analogs show promise in oncological research, with patents highlighting scalable synthesis routes .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research. Its primary applications are in pharmacology, particularly in the development of drugs targeting various receptors.

Histamine H1 Antagonism

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol has been identified as an intermediate in the synthesis of Carbinoxamine, a histamine H1 antagonist. This property suggests potential applications in treating allergic reactions and conditions like rhinitis and urticaria .

Anticancer Research

Preliminary studies indicate that this compound may possess anticancer properties. It has shown cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy. Further investigations are necessary to elucidate the mechanisms behind its activity and to evaluate its efficacy in clinical settings .

Case Study 1: Histamine H1 Antagonist Development

In a study focusing on the synthesis of Carbinoxamine, researchers utilized this compound as a key intermediate. The study demonstrated that the compound effectively inhibited histamine-induced responses in vitro, supporting its application in allergy treatments .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at specific concentrations, warranting further exploration into its potential as an anticancer agent. The study emphasized the need for additional research to understand the compound's mechanisms of action and to optimize its therapeutic potential .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Aryl Substituents

(A) (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol (CAS: 1706434-56-1)

- Molecular Formula: C14H21NO3 (MW: 251.32)

- The larger molecular weight may influence pharmacokinetic properties like membrane permeability .

(B) (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol (CAS: 1706456-37-2)

- Molecular Formula: C12H16ClNO (MW: 225.71)

- Key Differences: The chlorine atom is in the meta position on the phenyl ring instead of para. For example, para-substituted chlorophenyl groups often exhibit stronger dipole moments and distinct binding patterns in protein active sites .

Table 1: Pyrrolidine Derivatives Comparison

| Compound Name | CAS | Aryl Substituent | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Target Compound | 1706434-54-9 | 4-Chlorophenyl | 225.71 | Balanced lipophilicity, common in CNS drugs |

| 3,4-Dimethoxyphenyl Analog | 1706434-56-1 | 3,4-Dimethoxyphenyl | 251.32 | Enhanced solubility, electron-donating groups |

| 3-Chlorophenyl Analog | 1706456-37-2 | 3-Chlorophenyl | 225.71 | Altered steric effects, meta substitution |

Piperidine vs. Pyrrolidine Backbones

[1-(4-Chlorophenyl)piperidin-3-yl]methanol (CAS: 133749-00-5)

- Molecular Formula: C12H16ClNO (MW: 225.72)

- Key Differences : The six-membered piperidine ring increases conformational flexibility compared to the five-membered pyrrolidine. This flexibility may enhance binding to larger active sites, as seen in some serotonin receptor ligands. However, the larger ring size could reduce metabolic stability due to increased susceptibility to oxidation .

Benzhydrol and Pyridine-Containing Analogs

(4-Chlorophenyl)(pyridin-3-yl)methanol (CAS: 68885-32-5)

- Molecular Formula: C12H10ClNO (MW: 219.67)

- Key Differences : Replaces the pyrrolidine ring with a pyridine moiety. The pyridine nitrogen introduces basicity (pKa ~5), enabling salt formation and improved aqueous solubility. This structure is prevalent in antiviral and anticancer agents, where the pyridine ring participates in π-π stacking or hydrogen bonding .

Lactam and Tetrahydropyridine Derivatives

4-(4-Chlorophenyl)-2-pyrrolidone

- Molecular Formula: C10H10ClNO (MW: 195.65)

- Key Differences: The lactam (cyclic amide) group replaces the hydroxymethyl substituent, increasing polarity and hydrogen-bonding capacity. This compound is a known impurity in baclofen synthesis and exhibits distinct HPLC elution profiles compared to the target compound .

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine (CAS: 1398322-86-5)

- Molecular Formula : C17H14ClN3O4 (MW: 367.77)

- Key Differences : Incorporates a dinitrophenyl group, which is strongly electron-withdrawing. This drastically reduces electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions. Such compounds are often intermediates in high-energy materials or photoactive probes .

Pharmacological and Physicochemical Insights

- Electronic Effects: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, stabilizing charge-transfer interactions. In contrast, dimethoxy-substituted analogs (e.g., C14H21NO3) exhibit electron-donating effects, altering redox potentials .

- Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to non-polar analogs like the dinitrophenyl derivative. Pyridine-containing analogs (e.g., C12H10ClNO) may have higher solubility due to ionizable nitrogen .

- Synthetic Accessibility: The target compound’s synthesis (e.g., via pyrrolidine ring formation and subsequent functionalization) is less complex than multi-step condensations required for pyrano[2,3-c]pyrazole derivatives .

Biological Activity

(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is a compound characterized by a complex structure featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group at the nitrogen position. This molecular configuration suggests potential interactions with various biological targets, particularly in pharmacological contexts.

- Molecular Formula : C13H16ClN

- Molecular Weight : Approximately 225.73 g/mol

- Structure : The compound contains a pyrrolidine ring, which is known for its role in various biological activities.

Research indicates that this compound may function as an agonist or antagonist at neurotransmitter receptors. Its interactions can modulate receptor activity and influence biochemical pathways, potentially leading to therapeutic applications in neurological disorders and other conditions.

Biological Activity Overview

The biological activities of this compound include:

- Neurotransmitter Receptor Interaction : The compound shows potential binding affinity to various neurotransmitter receptors, which may affect mood regulation and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited.

- Antitumor Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating possible antitumor properties that warrant further investigation.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with 4-chlorophenyl group | Potential receptor modulation |

| 1-(3-Chlorophenyl)methanamine | Lacks pyrrolidine ring | Varies in reactivity |

| 3-Methylpyrrolidine | Shares pyrrolidine but no chlorophenyl | Different biological activities |

| Pyrrolopyrazine Derivatives | Fused rings | Distinct biological activities |

Case Studies

- Neuropharmacological Studies : A study explored the effects of similar pyrrolidine derivatives on neurotransmitter systems, demonstrating that modifications at the nitrogen position can significantly alter receptor binding and activity. This suggests that this compound may similarly influence neurotransmitter dynamics.

- Antimicrobial Activity Assessment : Research on related compounds revealed that certain structural features enhance antimicrobial efficacy. While direct studies on this compound are needed, these findings imply potential for similar activity.

- Cytotoxicity Evaluations : Investigations into the cytotoxic effects of pyrrolidine derivatives against human cancer cell lines have shown promising results, indicating that structural modifications can lead to significant antitumor properties.

Q & A

Basic Research Question

- NMR : The H NMR spectrum shows distinct signals for the pyrrolidine ring protons (δ 2.5–3.5 ppm), the 4-chlorophenyl aromatic protons (δ 7.2–7.4 ppm), and the methanol proton (δ 1.8–2.0 ppm, broad) .

- X-ray crystallography : Confirms the chair conformation of the pyrrolidine ring and the spatial orientation of substituents. For example, the 4-chlorophenyl group adopts an equatorial position to minimize steric strain .

- IR : The O–H stretch (3200–3400 cm) and C–Cl vibration (750 cm) are critical identifiers .

What strategies resolve contradictions between NMR and X-ray data regarding stereochemistry?

Advanced Research Question

Discrepancies between NMR-derived coupling constants and X-ray bond angles can arise from dynamic puckering of the pyrrolidine ring in solution. To address this:

- Perform variable-temperature NMR to assess ring flexibility and identify dominant conformers .

- Use DFT calculations to model energy barriers between conformers and compare with experimental data .

- Validate with NOESY/ROESY to detect through-space interactions between the 1-methyl group and adjacent protons .

How can biocatalytic methods optimize enantiomeric excess in synthesis?

Advanced Research Question

Enzyme-mediated asymmetric synthesis improves stereoselectivity:

- Ketoreductases : Catalyze the reduction of a ketone precursor to the methanol group with >90% enantiomeric excess (ee) under optimized pH (6.5–7.5) and temperature (30–40°C) .

- Solvent engineering : Use biphasic systems (e.g., water/isooctane) to enhance enzyme stability and product yield .

Challenges include substrate inhibition at high concentrations (>100 mM), requiring fed-batch protocols .

What structure-activity relationships (SAR) are observed in derivatives of this compound?

Advanced Research Question

Modifications to the pyrrolidine core and substituents impact biological activity:

- 4-Chlorophenyl group : Essential for antibacterial activity against Gram-positive bacteria (MIC = 8–16 µg/mL). Replacement with electron-withdrawing groups (e.g., nitro) reduces potency .

- Methanol position : Shifting the hydroxyl group to the 2-position decreases solubility and bioavailability .

- 1-Methyl substitution : Enhances metabolic stability by reducing CYP450-mediated oxidation .

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound may cause irritation upon prolonged exposure .

- Ventilation : Handle in a fume hood due to potential dust formation.

- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation .

- Waste disposal : Incinerate in a certified facility for halogenated organic compounds .

How does the compound interact with biological targets, and what computational tools validate these interactions?

Advanced Research Question

- Molecular docking : Simulations suggest binding to bacterial enoyl-acyl carrier protein reductase (FabI) via hydrogen bonds between the methanol group and Thr196 .

- MD simulations : Reveal stable binding over 100 ns, with RMSD < 2.0 Å, corroborating in vitro inhibitory data (IC = 12 µM) .

- QSAR models : Highlight the importance of Cl-substituted aromatic rings in enhancing hydrophobic interactions .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Advanced Research Question

- HPLC-MS : Detects impurities at <0.1% levels, such as dechlorinated byproducts or ring-opened derivatives. Use C18 columns with acetonitrile/water gradients (5–95% over 20 min) .

- Chiral chromatography : Resolves enantiomeric impurities using amylose-based columns and hexane/isopropanol mobile phases .

- Validation : Follow ICH guidelines for linearity (R > 0.995), precision (%RSD < 2), and accuracy (recovery 98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.